

# Toxicological Profile of Citrinin in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Citrinin** (CTN) is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a frequent contaminant of stored grains, fruits, and other plant-based products, posing a potential threat to both human and animal health.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of **citrinin** in various animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

# **Acute Toxicity**

The acute toxicity of **citrinin** varies depending on the animal species and the route of administration. Oral administration generally results in a higher LD50 value compared to parenteral routes.

Table 1: Acute Toxicity (LD50) of **Citrinin** in Animal Models



| Animal Model    | Route of<br>Administration | LD50 (mg/kg bw) | Reference(s) |
|-----------------|----------------------------|-----------------|--------------|
| Mouse           | Oral                       | 105-134         | [3]          |
| Intraperitoneal | 35-89                      | [3]             |              |
| Subcutaneous    | 35-89                      | [3]             | _            |
| Rat             | Intraperitoneal            | 35-89           | [3]          |
| Subcutaneous    | 35-89                      | [3]             |              |
| Rabbit          | Oral                       | 134             | [3][4]       |
| Intravenous     | 19                         | [3]             |              |
| Intraperitoneal | 50                         | [4]             | _            |
| Guinea Pig      | Oral                       | 43              | [3]          |
| Intraperitoneal | 50                         | [3]             |              |
| Duck            | Not Specified              | 57              | [5]          |
| Chicken         | Not Specified              | 95              | [5]          |

# **Experimental Protocol: Determination of Acute Toxicity** (LD50)

This protocol outlines the general procedure for determining the median lethal dose (LD50) of **citrinin** in a rodent model, such as mice or rats.

#### 1. Animal Model:

- Species and Strain: Use a standard laboratory strain of mice (e.g., CD-1, BALB/c) or rats (e.g., Wistar, Sprague-Dawley).
- Age and Weight: Use young adult animals of a specific weight range to ensure uniformity.
- Sex: Typically, both male and female animals are used, unless there is evidence of sexspecific toxicity.[6]



- Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
- 2. Test Substance Preparation:
- Dissolve citrinin in a suitable vehicle. For oral administration, this could be corn oil or a solution of 0.5 N NaOH neutralized with HCl.[4] For intraperitoneal injection, a sterile saline solution is commonly used.
- 3. Dose Administration:
- Administer a single dose of **citrinin** to different groups of animals.
- The doses should be selected to span the expected LD50 value, with at least three to five dose levels.
- Include a control group that receives only the vehicle.
- 4. Observation:
- Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours) after dosing.[4]
- Record the number of deaths in each group over a specified period, typically 72 hours.[4]
- 5. Data Analysis:
- Calculate the LD50 value using a recognized statistical method, such as the probit analysis
  or the moving average method.

## **Target Organ Toxicity**

The primary target organs for **citrinin** toxicity are the kidneys and, to a lesser extent, the liver. [1][2][5]

# **Nephrotoxicity**



**Citrinin** is a well-established nephrotoxin, causing damage to the renal tubules.[1][7] Histopathological changes observed in animal models include degeneration and necrosis of the proximal convoluted tubules.[4][7]

## Hepatotoxicity

**Citrinin** also exerts toxic effects on the liver, leading to histopathological damage, ultrastructural changes in liver cells, and alterations in liver function enzymes.[8][9]

Table 2: Key Findings in Target Organ Toxicity Studies



| Animal Model | Dosing<br>Regimen                                     | Target<br>Organ(s) | Key Findings                                                                                                       | Reference(s) |
|--------------|-------------------------------------------------------|--------------------|--------------------------------------------------------------------------------------------------------------------|--------------|
| Rats         | 70 mg/kg bw/day<br>in diet for 80<br>weeks            | Kidney, Liver      | Increased kidney and liver to body weight ratio; progressive histopathological changes and adenomas in the kidney. | [1]          |
| Rabbits      | Single oral dose<br>of 120-130<br>mg/kg bw            | Kidney             | Degeneration and necrosis of proximal convoluted tubules; cytoplasmic vacuolation of tubular epithelial cells.     | [4][7]       |
| Mice         | 5, 10, 20 mg/kg<br>bw/day orally for<br>2 weeks       | Liver              | Histopathological damage, ultrastructural changes, increased serum ALT and AST.                                    | [3]          |
| Rats         | 25 or 100 μg/kg<br>bw/day by<br>gavage for 28<br>days | Kidney, Spleen     | Adverse histopathological changes in the kidney and spleen at the high dose.                                       | [3]          |

# **Experimental Protocol: Assessment of Nephrotoxicity** and **Hepatotoxicity**



This protocol describes the methodology for evaluating the kidney and liver toxicity of **citrinin** in a rodent model.

- 1. Animal Model and Dosing:
- Use a suitable rodent model (e.g., Wistar rats).
- Administer citrinin orally (e.g., via gavage or in the diet) at various dose levels for a specified duration (e.g., 28 or 90 days).[3] Include a control group receiving the vehicle.
- 2. Sample Collection:
- At the end of the treatment period, collect blood samples for serum biochemistry analysis.
- Euthanize the animals and perform a necropsy.
- Collect the kidneys and liver, weigh them, and fix a portion of each organ in 10% neutral buffered formalin for histopathological examination.
- 3. Serum Biochemistry:
- Analyze serum samples for markers of kidney function (e.g., blood urea nitrogen [BUN], creatinine) and liver function (e.g., alanine aminotransferase [ALT], aspartate aminotransferase [AST]).
- 4. Histopathological Examination:
- Process the fixed kidney and liver tissues for paraffin embedding.
- Section the tissues and stain with hematoxylin and eosin (H&E).
- Examine the stained sections under a light microscope for any pathological changes, such as tubular necrosis, inflammation, and cellular infiltration.[10][11]





Click to download full resolution via product page

Caption: General workflow for in vivo toxicity assessment of citrinin.

# **Genotoxicity and Carcinogenicity**

The genotoxic potential of **citrinin** has been demonstrated in various in vitro and in vivo studies. It has been shown to induce micronuclei, aneuploidy, and chromosomal aberrations in mammalian cells.[1][12] However, it is generally not considered mutagenic in bacterial assays. [3]

The International Agency for Research on Cancer (IARC) has classified **citrinin** in Group 3, indicating that it is "not classifiable as to its carcinogenicity to humans," due to limited evidence in experimental animals.[2] However, some studies have reported the induction of renal adenomas in rats following long-term exposure.[1]

Table 3: Genotoxicity and Carcinogenicity Profile of Citrinin



| Endpoint                           | Test System                    | Result               | Reference(s) |
|------------------------------------|--------------------------------|----------------------|--------------|
| Genotoxicity                       |                                |                      |              |
| Micronucleus<br>Formation          | Mammalian cells (in vitro)     | Positive             | [1][3]       |
| Mouse bone marrow (in vivo)        | Positive                       | [3]                  |              |
| Chromosomal<br>Aberrations         | Mammalian cells (in vitro)     | Positive             | [1][3]       |
| Mouse bone marrow (in vivo)        | Positive                       | [3]                  |              |
| Aneuploidy                         | Mammalian cells (in vitro)     | Positive             | [3]          |
| DNA Single-Strand<br>Breaks        | Mammalian cells (in vitro)     | Negative             | [1]          |
| Sister Chromatid Exchanges         | Mammalian cells (in vitro)     | Negative             | [3]          |
| Bacterial Mutagenicity (Ames test) | Salmonella<br>typhimurium      | Negative (generally) | [3]          |
| Carcinogenicity                    |                                |                      |              |
| Tumorigenicity                     | Rats (long-term feeding study) | Renal adenomas       | [1]          |

# **Experimental Protocol: In Vivo Micronucleus Test**

This protocol is based on the OECD 474 guideline for the in vivo mammalian erythrocyte micronucleus test.[13]

- 1. Animal Model and Dosing:
- Use mice or rats as the test species.



- Administer citrinin, typically via oral gavage or intraperitoneal injection, at three different dose levels.
- Include a vehicle control group and a positive control group (e.g., treated with a known clastogen like cyclophosphamide).
- 2. Sample Collection:
- Collect bone marrow or peripheral blood at appropriate time points after the final dose. For bone marrow, this is typically 24 hours after the last treatment.
- 3. Slide Preparation and Staining:
- Bone Marrow: Flush the bone marrow from the femur, prepare smears on glass slides, and stain with an appropriate dye (e.g., Giemsa, acridine orange) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
- Peripheral Blood: Prepare blood smears and stain similarly.
- 4. Analysis:
- Score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei.
- Calculate the frequency of micronucleated PCEs (MN-PCEs).
- Determine the ratio of PCEs to NCEs as an indicator of cytotoxicity to the bone marrow.
- 5. Data Interpretation:
- A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a positive genotoxic effect.

# **Reproductive and Developmental Toxicity**

**Citrinin** has been shown to exert reproductive and developmental toxicity in various animal models.[2][3] Effects observed include embryotoxicity, fetotoxicity, and adverse effects on male and female reproductive organs.[3][14][15]



Table 4: Reproductive and Developmental Toxicity of Citrinin

| Animal Model | Dosing Regimen                                                             | Key Findings                                                             | Reference(s) |
|--------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------|--------------|
| Mice         | 10, 20, 30, or 40<br>mg/kg bw IP on one of<br>days 7-10 of gestation       | Adverse effects on fetal growth and survival at higher doses.            | [3]          |
| Rats         | Single subcutaneous<br>dose of 35 mg/kg bw<br>on days 3-15 of<br>gestation | No significant teratogenic effects, but some fetal toxicity.             | [3]          |
| Mice         | 1.25 and 7.5 ppm in<br>drinking water for 70<br>days (female)              | Slight increase in relative ovary weight.                                | [3]          |
| Mice         | 0.0625, 0.625, or 6.25<br>mg/kg bw daily IP<br>(male)                      | Adverse effects on male reproductive organs and sperm quality.           | [3]          |
| Zebrafish    | 50 μM exposure to fertilized eggs                                          | Pericardial edema,<br>blood accumulation,<br>incorrect heart<br>looping. | [3]          |
| Mice         | 5 and 10 μM in oocyte culture                                              | Inhibited oocyte maturation.                                             | [16]         |

# **Experimental Protocol: Assessment of Developmental Toxicity**

This protocol outlines a general approach to evaluating the developmental toxicity of **citrinin** in a rodent model.

#### 1. Animal Model and Dosing:



- · Use pregnant rats or mice.
- Administer citrinin orally during the period of organogenesis (e.g., gestation days 6-15 in rats).
- Include at least three dose levels and a control group.
- 2. Maternal Observations:
- Monitor maternal body weight, food and water consumption, and clinical signs of toxicity throughout the gestation period.
- 3. Fetal Examination:
- On the day before expected parturition, euthanize the dams and perform a caesarean section.
- Examine the uterine contents and record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
- Examine the fetuses for external, visceral, and skeletal malformations.

# **Immunotoxicity**

Studies on the immunotoxicity of **citrinin** have yielded mixed results. Some studies suggest a mild stimulatory effect on the immune system at lower doses, while others indicate immunosuppressive and inflammatory responses at higher concentrations.[17][18]

Table 5: Immunotoxicity of Citrinin in Animal Models



| Animal Model  | Dosing Regimen                                                 | Key Findings                                                                                                                                            | Reference(s) |
|---------------|----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Mice (CD-1)   | 0.12, 0.6, or 3.0 mg/kg<br>IP every other day for<br>2-4 weeks | Stimulated splenic lymphocyte proliferation; increased antibody production.                                                                             | [17]         |
| Mice (BALB/c) | 1, 5, or 10 mg/kg<br>orally for 14 days                        | Decreased F4/80+ and CD19+ cells in spleen and mesenteric lymph nodes; increased CD4+, CD8+, and Treg cells in MLN; induced apoptosis in immune organs. | [18]         |

## **Experimental Protocol: Evaluation of Immunotoxicity**

This protocol provides a framework for assessing the immunomodulatory effects of **citrinin**.

- 1. Animal Model and Dosing:
- Use a suitable mouse strain (e.g., BALB/c).
- Administer citrinin orally for a specified period (e.g., 14 or 28 days).[18]
- 2. Immunological Assays:
- Lymphocyte Subpopulation Analysis: Isolate lymphocytes from the spleen, lymph nodes, and Peyer's patches and analyze the populations of different immune cells (e.g., T cells, B cells, macrophages) using flow cytometry.[18]
- Cell Proliferation Assay: Measure the proliferative response of splenocytes to mitogens (e.g., ConA, LPS).[17][18]



- Cytokine Production: Measure the levels of key cytokines (e.g., IFN-γ, IL-1β, IL-10, TNF-α) in serum or culture supernatants.[18]
- Humoral Immunity: Assess antibody production in response to an antigen like sheep red blood cells (SRBC).[17]
- Apoptosis Assays: Evaluate apoptosis in immune cells using methods like TUNEL staining or Annexin V/PI staining.[18]

## **Mechanisms of Toxicity and Signaling Pathways**

The toxicity of **citrinin** is mediated by several interconnected molecular mechanisms, with oxidative stress playing a central role.

#### **Oxidative Stress**

**Citrinin** induces the generation of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and depletion of endogenous antioxidants like glutathione (GSH).[8][19]

### **Mitochondrial Dysfunction**

**Citrinin** can impair mitochondrial function by inhibiting the respiratory chain, leading to decreased ATP production and further ROS generation.[1][5]

## **Apoptosis**

**Citrinin** triggers apoptosis in various cell types through both intrinsic (mitochondria-dependent) and extrinsic pathways.[7][20][21] This involves the activation of caspases, changes in the expression of Bcl-2 family proteins, and release of cytochrome c from the mitochondria.[20][21]

### **Signaling Pathways**

Several signaling pathways are implicated in **citrinin**-induced toxicity:

DNA Damage Response and p53 Signaling: Citrinin can cause DNA damage, leading to the
activation of the p53 tumor suppressor protein and downstream signaling cascades involved
in cell cycle arrest and apoptosis.[20]



- Ca2+/Endoplasmic Reticulum (ER) Stress Pathway: **Citrinin** can disrupt intracellular calcium homeostasis, leading to ER stress and the unfolded protein response (UPR). This can trigger apoptosis through the activation of caspase-12 and CHOP.[8][9]
- Mitogen-Activated Protein Kinase (MAPK) Pathways: **Citrinin** can activate MAPK signaling pathways, including ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis.[7][14]





Click to download full resolution via product page

Caption: Key signaling pathways involved in **citrinin**-induced toxicity.

#### Conclusion

Citrinin exhibits a multi-faceted toxicological profile in animal models, with the kidneys being the primary target organ. Its toxicity is mediated by a complex interplay of molecular events, including oxidative stress, mitochondrial dysfunction, and the induction of apoptosis through various signaling pathways. The data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals involved in the assessment of mycotoxin safety and the development of potential therapeutic interventions. Further research is warranted to fully elucidate the long-term health effects of chronic, low-level exposure to citrinin and to establish definitive health-based guidance values.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Effect of feeding graded doses of citrinin on apoptosis and oxidative stress in male Wistar rats through the F1 generation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citrinin-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. Inhibition of Citrinin-Induced Apoptotic Biochemical Signaling in Human Hepatoma G2 Cells by Resveratrol PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Citrinin mycotoxicosis in the rabbit PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Citrinin nephrotoxicity in rats: a light and electron microscopic study PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory

Check Availability & Pricing



- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. vivoscience.de [vivoscience.de]
- 13. inotiv.com [inotiv.com]
- 14. Activation of ERK and JNK signaling pathways by mycotoxin citrinin in human cells (Journal Article) | OSTI.GOV [osti.gov]
- 15. bemsreports.org [bemsreports.org]
- 16. Citrinin exposure affects oocyte maturation and embryo development by inducing oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Citrinin Toxicity on the Immune Functions of Mice 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Citrinin: Carcinogenic Potency Database [files.toxplanet.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of the mycotoxin citrinin on micronucleus formation in a cytokinesis-block genotoxicity assay in cultured human lymphocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Citrinin in Animal Models: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600267#toxicological-profile-of-citrinin-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com